6-[(4-FLUORO-2-METHYLANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID
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Overview
Description
6-[(4-Fluoro-2-methylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid is a complex organic compound that features a fluorinated aromatic amine and a cyclohexene carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Fluoro-2-methylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the fluorinated aromatic amine. This can be achieved through a nucleophilic aromatic substitution reaction where a fluorine atom is introduced into the aromatic ring. The subsequent steps involve the formation of the cyclohexene ring and the carboxylic acid group through a series of cyclization and oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-[(4-Fluoro-2-methylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorinated aromatic ring can undergo substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a variety of fluorinated derivatives .
Scientific Research Applications
6-[(4-Fluoro-2-methylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 6-[(4-Fluoro-2-methylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorinated aromatic ring can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The cyclohexene carboxylic acid moiety can also play a role in these interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated aromatic amines and cyclohexene carboxylic acids. Examples include:
- 4-Fluoro-2-methylaniline
- 3-Cyclohexene-1-carboxylic acid
- Fluorinated benzene derivatives
Uniqueness
What sets 6-[(4-Fluoro-2-methylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid apart is its combination of a fluorinated aromatic amine with a cyclohexene carboxylic acid moiety. This unique structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
6-[(4-fluoro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15(19)20/h2-3,6-8,11-12H,4-5H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJNGFNJUPJPNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2CC=CCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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